molecular formula C6H11ClO3S B2737272 3-Ethoxycyclobutane-1-sulfonyl chloride CAS No. 1692826-74-6

3-Ethoxycyclobutane-1-sulfonyl chloride

Cat. No. B2737272
CAS RN: 1692826-74-6
M. Wt: 198.66
InChI Key: ABPRRUMOGZJVCQ-UHFFFAOYSA-N
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Description

3-Ethoxycyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S . It is a derivative of cyclobutane, which is a type of cycloalkane. Cycloalkanes are compounds that contain a ring of carbon atoms .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 3-Ethoxycyclobutane-1-sulfonyl chloride, can be achieved through various methods. One common method is chlorosulfonation . This process involves the reaction of S-alkyl isothiourea salts with readily accessible reagents, offering safe operations and high yields . Another method involves the use of a photocatalyst, where sulfonyl chlorides can be produced under specific light irradiation .


Molecular Structure Analysis

The molecular structure of 3-Ethoxycyclobutane-1-sulfonyl chloride consists of a cyclobutane ring with an ethoxy group and a sulfonyl chloride group attached . The general formula for a cycloalkane composed of n carbons is CnH2n .


Chemical Reactions Analysis

Sulfonyl chlorides, including 3-Ethoxycyclobutane-1-sulfonyl chloride, are highly reactive towards water and other nucleophiles . They can undergo various chemical reactions, such as the formation of sulfonamides .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Transformation of Methylenecyclopropylcarbinols : Methylenecyclopropylcarbinols treated with sulfonyl chloride form sulfonated products, which can be transformed to 3-methylenecyclobutyl sulfonates, suggesting a method for the synthesis of cyclobutyl analogues through sulfonation and subsequent transformation Shao, Li, & Shi, 2007.

  • Cycloaddition Reactions : 3-Ethoxycyclobutanones, closely related to 3-Ethoxycyclobutane-1-sulfonyl chloride, engage in [4+2] cycloaddition reactions with silyl enol ethers to yield highly oxygenated cyclohexanone derivatives, demonstrating the compound's utility in constructing complex cyclic structures Matsuo, Negishi, & Ishibashi, 2009.

  • Decarboxylative Radical Sulfonylation : This novel methodology involves the sulfonylation of carbon atoms using sulfonyl chlorides, showcasing an advanced application in the synthesis of sulfones, a key structural motif in pharmaceuticals and agrochemicals He et al., 2020.

Applications in Drug Development and Material Science

  • Carbonic Anhydrase Inhibitors : Sulfonyl chlorides, including compounds similar to 3-Ethoxycyclobutane-1-sulfonyl chloride, have been used to synthesize carbonic anhydrase inhibitors, showing potential for developing novel antiglaucoma drugs Scozzafava et al., 2000.

  • Synthesis of Novel Sulfonylcycloureas : These derivatives are synthesized via a condensation reaction of sulfonamides with ethyl bis(2-chloroethyl)carbamate, indicating the versatility of sulfonyl chlorides in creating compounds with potential anticancer activity Guerfi et al., 2021.

Safety And Hazards

Sulfonyl chlorides, including 3-Ethoxycyclobutane-1-sulfonyl chloride, are considered hazardous. They are highly corrosive and can react vigorously with water, causing skin burns . They are also highly reactive towards water and other nucleophiles, which can cause safety concerns .

properties

IUPAC Name

3-ethoxycyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-2-10-5-3-6(4-5)11(7,8)9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPRRUMOGZJVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxycyclobutane-1-sulfonyl chloride

CAS RN

1692826-74-6
Record name 3-ethoxycyclobutane-1-sulfonyl chloride
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